molecular formula C9H8ClFO2 B1581036 Methyl 2-(2-chloro-4-fluorophenyl)acetate CAS No. 214262-88-1

Methyl 2-(2-chloro-4-fluorophenyl)acetate

Cat. No. B1581036
CAS RN: 214262-88-1
M. Wt: 202.61 g/mol
InChI Key: DFTYYBRLWCAUHP-UHFFFAOYSA-N
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Description

“Methyl 2-(2-chloro-4-fluorophenyl)acetate” is a chemical compound with the empirical formula C9H8ClFO2 . It has a molecular weight of 202.61 . This compound is typically a clear colorless to light yellow liquid .


Molecular Structure Analysis

The molecular structure of “Methyl 2-(2-chloro-4-fluorophenyl)acetate” can be represented by the SMILES string ClC1=C(C=CC(F)=C1)CC(OC)=O . The InChI key for this compound is DFTYYBRLWCAUHP-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

“Methyl 2-(2-chloro-4-fluorophenyl)acetate” is a clear colorless to light yellow liquid . It has a refractive index of 1.5060 to 1.5080 at 20°C, 589 nm .

Scientific Research Applications

Pharmaceutical Drug Synthesis

Methyl 2-(2-chloro-4-fluorophenyl)acetate: is utilized in the synthesis of various pharmaceutical drugs. Its incorporation into drug molecules can significantly alter their pharmacokinetic and pharmacodynamic properties. For instance, the presence of fluorine atoms can increase the metabolic stability and bioavailability of the drugs .

Agrochemical Development

This compound serves as a precursor in the development of agrochemicals. The chloro-fluoro group in the compound can be critical for the synthesis of herbicides and pesticides, providing resistance to degradation by environmental factors .

Material Science

In material science, Methyl 2-(2-chloro-4-fluorophenyl)acetate can be used to modify surface properties of materials. Fluorinated compounds are known for their hydrophobicity, which can be advantageous in creating water-resistant coatings .

Organic Light-Emitting Diodes (OLEDs)

The compound’s unique structure makes it a candidate for use in the synthesis of intermediates for OLEDs. The electron-withdrawing nature of the fluorine atom can be beneficial in tuning the electronic properties of the OLED materials .

Nuclear Magnetic Resonance (NMR) Solvent

Due to its stability and solubility, Methyl 2-(2-chloro-4-fluorophenyl)acetate can be used as a solvent in NMR spectroscopy for the analysis of organic compounds, aiding in the determination of molecular structure .

Catalysis

This compound can act as a ligand or a catalyst in various chemical reactions. Its ability to stabilize transition states and intermediates can lead to more efficient and selective catalytic processes .

Medical Imaging

Fluorinated compounds are often used in medical imaging techniques such as positron emission tomography (PET). The compound’s fluorine atom can be replaced with radioactive fluorine-18, making it a potential tracer for PET scans .

Research Chemical

Sigma-Aldrich notes that Methyl 2-(2-chloro-4-fluorophenyl)acetate is provided to early discovery researchers as part of a collection of unique chemicals, indicating its use in exploratory research to discover new applications and reactions .

Safety and Hazards

This compound should be handled with care. Avoid all personal contact, including inhalation . Use protective clothing when there is a risk of exposure . It should be used only in a well-ventilated area and contact with moisture should be avoided . When handling, do not eat, drink, or smoke .

properties

IUPAC Name

methyl 2-(2-chloro-4-fluorophenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClFO2/c1-13-9(12)4-6-2-3-7(11)5-8(6)10/h2-3,5H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFTYYBRLWCAUHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=C(C=C(C=C1)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00352930
Record name methyl 2-(2-chloro-4-fluorophenyl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00352930
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-(2-chloro-4-fluorophenyl)acetate

CAS RN

214262-88-1
Record name (2-Chloro-4-fluorophenyl)acetic acid methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=214262-88-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name methyl 2-(2-chloro-4-fluorophenyl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00352930
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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